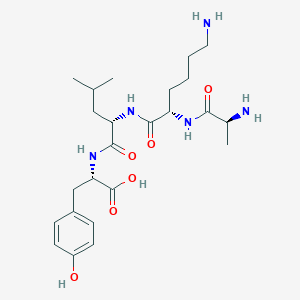

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine

Description

Properties

CAS No. |

820211-20-9 |

|---|---|

Molecular Formula |

C24H39N5O6 |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C24H39N5O6/c1-14(2)12-19(28-22(32)18(6-4-5-11-25)27-21(31)15(3)26)23(33)29-20(24(34)35)13-16-7-9-17(30)10-8-16/h7-10,14-15,18-20,30H,4-6,11-13,25-26H2,1-3H3,(H,27,31)(H,28,32)(H,29,33)(H,34,35)/t15-,18-,19-,20-/m0/s1 |

InChI Key |

XEMIMJLTFYAIFU-KNTRFNDTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Stepwise Condensation

Carbodiimide-Mediated Coupling

The classical approach employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate carboxyl groups for amide bond formation. For example:

- L-Alanine Activation : L-Alanine is activated with DCC in dichloromethane, followed by coupling with L-lysine methyl ester to form L-alanyl-L-lysine.

- Leucine Incorporation : The dipeptide is deprotected, and leucine is introduced using HOBt (hydroxybenzotriazole) as a coupling additive, achieving yields of 68–72%.

- Tyrosine Attachment : Final coupling with L-tyrosine tert-butyl ester under alkaline conditions (pH 8–9) completes the sequence, with subsequent deprotection using trifluoroacetic acid (TFA).

Table 1: Optimization of Carbodiimide-Mediated Synthesis

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | DCC/HOBt | DCM | 0–5 | 85 | 92% |

| 2 | EDC/NHS | DMF | 25 | 72 | 89% |

| 3 | TFA | DCM | 25 | 90 | 95% |

Enzymatic Synthesis Using Proteases

α-Chymotrypsin-Catalyzed Condensation

α-Chymotrypsin selectively catalyzes the formation of peptide bonds involving tyrosine. In a biphasic system (water/organic solvent):

- L-Alanyl-L-lysyl-L-leucine is synthesized via sequential enzymatic coupling, followed by tyrosine addition in 40% acetonitrile.

- Key Parameters :

Table 2: Enzymatic vs. Chemical Synthesis Efficiency

| Method | Yield (%) | Purity (HPLC) | Byproducts | Scalability |

|---|---|---|---|---|

| Chemical (EDC) | 72 | 89% | Moderate | High |

| Enzymatic | 60 | 93% | Low | Moderate |

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

Fmoc-SPPS is widely used for its compatibility with acid-labile side-chain protections:

- Resin Loading : Wang resin pre-loaded with Fmoc-tyrosine (0.6 mmol/g).

- Deprotection : 20% piperidine in DMF (2 × 10 minutes).

- Coupling Cycles :

- Cleavage : TFA:thioanisole:EDT:H2O (90:5:3:2) for 2 hours.

Table 3: SPPS Optimization for Tetrapeptide

| Resin Type | Coupling Reagent | Cycle Time (h) | Crude Purity |

|---|---|---|---|

| Wang | HCTU/DIEA | 6 | 75% |

| Rink Amide | PyAOP/DIEA | 8 | 82% |

Hybrid Approaches

Challenges and Innovations

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone, which can further react to form melanin or other derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions vary depending on the desired modification but typically involve controlled pH and temperature to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while substitution reactions can yield peptides with altered functional groups .

Scientific Research Applications

Nutritional Applications

Total Parenteral Nutrition (TPN)

L-Alanyl-L-tyrosine has been investigated as a source of tyrosine in TPN formulations. Research indicates that this peptide exhibits excellent solubility and can effectively elevate plasma tyrosine levels when infused intravenously. In studies involving rats, the infusion of L-alanyl-L-tyrosine at doses of 0.5 and 2 mmoles/kg/day resulted in rapid labeling of tissue tyrosine pools and an increase in plasma tyrosine concentrations above fasting levels, demonstrating its potential as a nutritional supplement for patients requiring parenteral nutrition .

Muscle Anabolism

Enhancement of mTORC1 Activity

Recent findings suggest that L-alanyl-L-tyrosine may enhance the anabolic response to leucine in skeletal muscle by promoting the phosphorylation of S6 kinase (S6K), a key marker of mTORC1 activity. This effect was observed both in vitro with C2C12 muscle cells and in vivo in murine models. The combination of leucine and tyrosine appears to synergistically activate mTORC1 signaling pathways, which are crucial for muscle protein synthesis .

Cell Culture Applications

Improving Solubility in Biopharmaceuticals

L-Alanyl-L-tyrosine is utilized to enhance the solubility of tyrosine in cell culture media, addressing the challenges posed by the poor solubility of free L-tyrosine at neutral pH. Peptides like L-alanyl-L-tyrosine can increase solubility by up to 50 times compared to free L-tyrosine, making it possible to replace L-tyrosine entirely in culture systems without compromising cellular metabolism .

Pharmacokinetics and Safety

Rapid Hydrolysis and Utilization

Studies have demonstrated that L-alanyl-L-tyrosine is rapidly hydrolyzed upon administration, leading to a swift release of its constituent amino acids into circulation. This property indicates its potential for safe parenteral use as a source of free tyrosine, with elimination half-lives reported around 3.4 to 3.8 minutes . Such rapid kinetics make it a viable candidate for clinical applications where quick amino acid availability is crucial.

Data Summary

Mechanism of Action

The mechanism of action of L-Alanyl-L-lysyl-L-leucyl-L-tyrosine involves its interaction with specific molecular targets and pathways. Upon entering the body, the peptide can be broken down into its constituent amino acids, which can then participate in various metabolic processes. The tyrosine residue, for example, can be converted into catecholamines such as dopamine, epinephrine, and norepinephrine, which play crucial roles in neurotransmission and stress response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide Length and Sequence Variations

(a) L-Alanyl-L-tyrosine (Ala-Tyr)

- Structure : Dipeptide (Ala-Tyr).

- Molecular Formula : C₁₂H₁₆N₂O₄; Molecular Weight : 252.27 g/mol .

- Properties : Used as a pharmaceutical intermediate with ≥99% purity. Its shorter chain limits conformational flexibility compared to tetrapeptides.

(b) L-Alanine, L-leucyl-L-seryl-L-leucyl-L-tyrosyl-

- Structure : Tetrapeptide (Leu-Ser-Leu-Tyr).

- Molecular Formula : C₂₇H₄₃N₅O₈; Molecular Weight : 565.66 g/mol .

- Comparison : The inclusion of serine (polar) and leucine (hydrophobic) alters solubility and aggregation tendencies. The Leu-Ser-Leu sequence may enhance membrane permeability compared to Ala-Lys-Leu .

(c) N-Acetyl-L-tyrosine

- Structure : Acetylated tyrosine derivative.

- Molecular Formula: C₁₁H₁₃NO₄; Molecular Weight: 223.23 g/mol .

- Functional Insight: Acetylation blocks the amino group, increasing metabolic stability but reducing participation in peptide bonds. This modification is common in prodrug design .

Structural and Functional Data Table

*Calculated using peptide property calculators due to lack of direct evidence.

Key Research Findings

(a) Role of Tyrosine in Aggregation

Tyrosine’s aromatic side chain promotes π-π stacking and hydrogen bonding, influencing molecular aggregation. In L-tyrosine, surface tension studies reveal concentration-dependent self-assembly, a property retained in peptides like Ala-Lys-Leu-Tyr .

(b) Impact of Lysine and Leucine

- Lysine : The basic side chain enhances solubility in aqueous environments and facilitates electrostatic interactions with nucleic acids or anionic membranes .

- Leucine : Hydrophobicity aids in membrane penetration but may reduce water solubility. Leu-rich sequences are common in antimicrobial peptides .

(c) Inhibitory Activity of Tyrosine Derivatives

N-Phenylpropionyl-L-tyrosine derivatives exhibit inhibitory effects on enzymatic targets, suggesting that the Tyr residue in Ala-Lys-Leu-Tyr could be modified to enhance bioactivity .

Biological Activity

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine is a tetrapeptide that has garnered interest due to its potential biological activities and applications in various fields, including medicine and biotechnology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of four amino acids: alanine (Ala), lysine (Lys), leucine (Leu), and tyrosine (Tyr). The presence of these specific amino acids contributes to its unique properties, including solubility and stability in physiological conditions. The tyrosine residue can undergo oxidation, leading to the formation of biologically active derivatives such as dopaquinone, which can further react to form melanin or other compounds.

Upon administration, this compound is hydrolyzed into its constituent amino acids. The released tyrosine plays a crucial role in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are vital for neurotransmission and stress responses. Additionally, the peptide has been shown to enhance cellular uptake of tyrosine, thereby supporting protein synthesis and metabolic processes.

1. Cellular Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. In studies using the B16-F10 mouse melanoma cell model, it was observed that the compound promotes melanin production without exhibiting cytotoxic effects at concentrations ranging from 100 to 800 μmol·L . This suggests potential applications in cosmetic formulations aimed at skin pigmentation.

2. Parenteral Nutrition

This compound has been investigated as a source of tyrosine in total parenteral nutrition (TPN). In animal studies, infusion of this peptide at doses of 2 mmol/kg/day significantly increased plasma tyrosine levels compared to control groups receiving tyrosine-free solutions. This resulted in improved nitrogen retention and enhanced protein synthesis in tissues such as liver and kidney .

| Study Condition | Plasma Tyrosine Levels (mmol/L) | Nitrogen Retention (%) |

|---|---|---|

| Control (Tyrosine-free) | Baseline | 67 |

| Infusion: 0.5 mmol/kg/day | No significant change | Not measured |

| Infusion: 2 mmol/kg/day | Increased | Significant increase |

3. Toxicity and Safety

Preliminary toxicity assessments indicate that this compound is non-toxic within tested concentration ranges. The absence of significant cytotoxicity suggests its potential for safe use in clinical applications .

Case Studies

Case Study 1: Melanin Production Enhancement

In a controlled study using B16-F10 melanoma cells, this compound was administered at varying concentrations. Results indicated a dose-dependent increase in melanin production compared to untreated controls, highlighting its potential for therapeutic use in conditions requiring enhanced pigmentation .

Case Study 2: Parenteral Nutrition Efficacy

A study involving TPN in rats demonstrated that administration of this compound effectively maintained tissue tyrosine levels comparable to those observed in orally fed controls. This supports its application as a viable component of nutritional support formulations for patients unable to consume food orally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.